Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride
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Overview
Description
Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride is a complex organic compound known for its vibrant color and significant applications in various scientific fields. This compound is also referred to as Basic Violet 14 monohydrochloride . It is primarily used as a dye in histological staining and has notable properties that make it valuable in research and industrial applications.
Preparation Methods
The synthesis of Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride involves several steps. One common method includes the reaction of 4-aminobenzaldehyde with aniline under acidic conditions to form the intermediate Schiff base. This intermediate is then subjected to cyclization and further reaction with hydrochloric acid to yield the final monohydrochloride salt .
Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitrating agents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .
Scientific Research Applications
Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a dye in various chemical assays.
Biology: The compound is employed in histological staining to visualize cellular structures and tissues.
Industry: The dye is used in textile and paper industries for coloring purposes
Mechanism of Action
The mechanism of action of Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride involves its interaction with biological molecules, particularly nucleic acids and proteins. The compound binds to these molecules through electrostatic interactions and hydrogen bonding, leading to changes in their structure and function. This binding can result in the visualization of cellular components in histological staining .
Comparison with Similar Compounds
Similar compounds to Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride include:
Basic Violet 1: Another dye with similar staining properties but different molecular structure.
Rosaniline: A compound used in similar applications but with distinct chemical properties.
Pararosaniline: A closely related dye with comparable uses in histology and industry
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct staining characteristics and reactivity compared to its analogs .
Properties
CAS No. |
68966-31-4 |
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Molecular Formula |
C25H22ClN3 |
Molecular Weight |
399.9 g/mol |
IUPAC Name |
4-[(4-aminophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydrochloride |
InChI |
InChI=1S/C25H21N3.ClH/c26-21-12-6-18(7-13-21)25(19-8-14-22(27)15-9-19)20-10-16-24(17-11-20)28-23-4-2-1-3-5-23;/h1-17H,26-27H2;1H |
InChI Key |
QZHNGWRYIUPADL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C=CC(=C(C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)C=C2.Cl |
Origin of Product |
United States |
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